Bienvenue dans la boutique en ligne BenchChem!

Fiscalin C

NK-1 receptor Substance P Radioligand binding

Fiscalin C is a naturally occurring indole alkaloid belonging to the fiscalin class of pyrazinoquinazolinone derivatives, first isolated from the fungus Neosartorya fischeri. The compound (C27H29N5O4, MW 487.55) possesses a unique indolyl-tricyclic scaffold and exhibits moderate affinity for the human neurokinin-1 (NK-1) receptor with a Ki of 68 μM.

Molecular Formula C27H29N5O4
Molecular Weight 487.5 g/mol
CAS No. 149008-36-6
Cat. No. B3044249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFiscalin C
CAS149008-36-6
Molecular FormulaC27H29N5O4
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)O
InChIInChI=1S/C27H29N5O4/c1-14(2)20-21-28-17-11-7-5-9-15(17)23(34)31(21)19(22(33)29-20)13-27(36)16-10-6-8-12-18(16)32-24(27)30-26(3,4)25(32)35/h5-12,14,19-20,24,30,36H,13H2,1-4H3,(H,29,33)/t19-,20+,24-,27+/m1/s1
InChIKeyVHQZIMAMLQIPDR-SHYROUOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fiscalin C (CAS 149008-36-6): A Pyrazinoquinazolinone Indole Alkaloid for NK-1 Receptor Research and Antibiotic Potentiation Studies


Fiscalin C is a naturally occurring indole alkaloid belonging to the fiscalin class of pyrazinoquinazolinone derivatives, first isolated from the fungus Neosartorya fischeri [1]. The compound (C27H29N5O4, MW 487.55) possesses a unique indolyl-tricyclic scaffold and exhibits moderate affinity for the human neurokinin-1 (NK-1) receptor with a Ki of 68 μM [1]. Notably, fiscalin C demonstrates synergistic antimicrobial activity when combined with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA), despite lacking intrinsic antibacterial activity [2]. These properties position fiscalin C as a valuable molecular tool for research into NK-1 signaling pathways and adjuvant antibiotic strategies.

Why Fiscalin C Cannot Be Replaced by Other Fiscalins or Indole Alkaloids in Research and Procurement


Fiscalin analogues are not interchangeable due to distinct substituent patterns and stereochemistry that govern receptor binding, intrinsic antimicrobial activity, and cytotoxicity. For example, fiscalin A differs from fiscalin C by the absence of a hydroxyl group on the indolyl-tricyclic system, resulting in altered NK-1 affinity (Ki 57 μM vs 68 μM) [1]. Critically, fiscalin C lacks the direct Gram-positive antibacterial activity exhibited by neofiscalin A (MIC 8 μg/mL against MRSA and VRE) [2], and its synergistic potentiation of oxacillin is not observed with fiscalin A or B. Additionally, epi-fiscalin C, the C-3 epimer, shows cytotoxicity against human cancer cells (IC50 24–153 μM) [3], whereas fiscalin C appears non-cytotoxic in similar screening assays. These quantitative differences necessitate precise selection of fiscalin C for studies requiring specific NK-1 binding profiles, antibiotic synergy without intrinsic antibacterial activity, or a non-cytotoxic indole alkaloid scaffold.

Quantitative Differentiation of Fiscalin C: Evidence-Based Comparator Analysis for Scientific Selection


NK-1 Receptor Binding Affinity: Fiscalin C Occupies a Middle Ground Among Fiscalins A, B, and C

In a direct head-to-head radioligand binding assay, fiscalin C inhibited [³H]-substance P binding to the human neurokinin-1 (NK-1) receptor with a Ki of 68 μM. This places fiscalin C between fiscalin A (Ki = 57 μM, 1.2-fold more potent) and fiscalin B (Ki = 174 μM, 2.6-fold less potent). The quantitative ranking provides a clear basis for selecting fiscalin C when an intermediate NK-1 affinity profile is desired, as opposed to the higher-affinity fiscalin A or the significantly weaker fiscalin B [1].

NK-1 receptor Substance P Radioligand binding Indole alkaloid

Synergistic Potentiation of Oxacillin Against MRSA: Fiscalin C vs. Neofiscalin A

Fiscalin C alone exhibits no antibacterial activity against MRSA (MIC >128 μg/mL). However, in combination with oxacillin, fiscalin C produces a synergistic effect with a fractional inhibitory concentration (FIC) index <0.5, a threshold indicative of strong synergy. In contrast, neofiscalin A displays direct antibacterial activity (MIC = 8 μg/mL against MRSA and VRE) but has not been reported to synergize with β-lactams. This functional dichotomy—synergistic potentiator versus direct-acting antimicrobial—differentiates fiscalin C for applications targeting antibiotic resistance reversal [1].

Antibiotic synergy MRSA Oxacillin FIC index

Absence of Direct Antibacterial Activity Differentiates Fiscalin C from Neofiscalin A

In the same study, fiscalin C was tested against MRSA and vancomycin-resistant Enterococcus faecalis (VRE) and showed no antibacterial effect (MIC >128 μg/mL). Neofiscalin A, evaluated under identical conditions, displayed potent activity with an MIC of 8 μg/mL against both strains—representing a greater than 16-fold difference in potency. This stark contrast in intrinsic antimicrobial activity ensures that fiscalin C is not mis-selected for direct antibacterial applications, where neofiscalin A is the appropriate choice [1].

Antimicrobial activity MIC Gram-positive bacteria MRSA VRE

Non-Cytotoxic Profile of Fiscalin C versus Cytotoxic epi-Fiscalin C in Cancer Cell Assays

Fiscalin C was included in a bioassay screening against KB and NCI-H187 cancer cell lines and showed no detectable cytotoxicity [1]. In contrast, its stereoisomer epi-fiscalin C demonstrated clear cytotoxic activity, with IC50 values ranging from 24 to 153 μM against HCT116 (colon), HepG2 (liver), and A375 (melanoma) cancer cell lines [2]. This stereochemistry-dependent cytotoxicity difference (>10-fold selectivity for the epimer) makes fiscalin C the preferred compound when a non-cytotoxic indole alkaloid scaffold is required for cellular or in vivo studies.

Cytotoxicity Cancer cell lines MTT assay Structure-activity relationship

Patent-Protected Synergistic Application Provides Commercial Exclusivity for Fiscalin C

Fiscalin C is specifically claimed in international patent application WO2018122737A1 (also published as US20180185370A1), assigned to Universidade do Porto, for use in combination with β-lactam antibiotics to treat Gram-positive bacterial infections. The patent particularly emphasizes the unexpected synergistic effect between fiscalin C and oxacillin against MRSA. Neofiscalin A, while co-claimed, is protected for its direct antibacterial activity rather than synergy. This patent landscape grants fiscalin C a proprietary position in antibiotic adjuvant development, which may influence procurement decisions for translational research or commercial partnerships [1].

Patent protection Antibiotic adjuvant Combination therapy Intellectual property

High-Impact Application Scenarios for Fiscalin C (CAS 149008-36-6) Based on Quantified Differentiation


Combination Antibiotic Screening Programs for MRSA β-Lactam Potentiators

Fiscalin C's demonstrated synergy with oxacillin (FIC index <0.5) but lack of intrinsic antibacterial activity makes it an ideal candidate for high-throughput screening campaigns aimed at identifying β-lactam potentiators against MRSA. Its non-antibacterial nature eliminates confounding growth inhibition, allowing clean assessment of synergism. Researchers can benchmark novel adjuvants against fiscalin C's quantitative synergy profile [1].

NK-1 Receptor Radioligand Binding and SAR Studies

With a Ki of 68 μM for the human NK-1 receptor, fiscalin C occupies a distinct intermediate affinity position between fiscalin A (57 μM) and fiscalin B (174 μM). This makes it a valuable reference compound for competitive binding assays and molecular modeling studies exploring the structural determinants of NK-1 antagonism within the pyrazinoquinazolinone scaffold [1].

Non-Cytotoxic Indole Alkaloid Scaffold for Cellular Assay Development

Fiscalin C's lack of cytotoxicity in KB and NCI-H187 cancer cell screens, contrasted with the moderate cytotoxicity of its epimer epi-fiscalin C (IC50 24–153 μM), positions it as a preferred scaffold for cell-based assays where compound-induced cytotoxicity would confound readouts. This is particularly relevant for long-term proliferation, differentiation, or reporter gene assays [1][2].

Mechanistic Studies of β-Lactam Resistance Reversal in Gram-Positive Pathogens

The specific synergy between fiscalin C and oxacillin, without direct antibacterial activity, suggests a unique mechanism of resistance modulation—potentially involving PBP2a alterations or β-lactamase inhibition. Fiscalin C is the only fiscalin/neofiscalin congener exhibiting this phenotype, making it indispensable for mechanistic investigations into β-lactam resistance reversal in MRSA [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fiscalin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.